methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate

Description

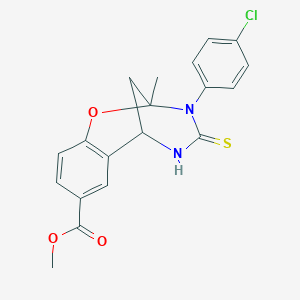

Methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate is a heterocyclic compound featuring a benzoxadiazocine core fused with a bicyclic methano bridge. Its structure includes a 4-chlorophenyl substituent at position 3, a methyl group at position 2, and a thioxo group at position 4, with a methyl ester at position 6. The benzoxadiazocine scaffold is known for its conformational flexibility and reactivity, particularly in alkylation and isomerization reactions .

Properties

IUPAC Name |

methyl 10-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUOQDOJIWUAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate is a complex organic compound with potential biological activities. Its unique structure includes a thioxo group and a benzoxadiazocine core, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 484.4 g/mol. The IUPAC name is N,10-bis(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide. The structural complexity of this compound contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H19Cl2N3O2S |

| Molecular Weight | 484.4 g/mol |

| IUPAC Name | N,10-bis(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The thioxo group enhances its reactivity and potential to inhibit key enzymes like acetylcholinesterase (AChE) and urease.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to methyl 3-(4-chlorophenyl)-2-methyl-4-thioxo exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50 values as low as 2.14 µM against urease inhibition .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Acetylcholinesterase Inhibition : Certain derivatives showed strong inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Activity

The thioxo group in the compound's structure is associated with anticancer properties:

- Cell Proliferation Inhibition : Studies indicate that compounds with similar thioxo structures can inhibit cancer cell proliferation through mechanisms involving apoptosis induction .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antibacterial activity of synthesized compounds based on thioxo derivatives against various bacterial strains. The results indicated significant inhibition against several pathogens, highlighting their potential as new antibacterial agents .

- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibition capabilities of thioxo compounds. It found that specific derivatives exhibited strong inhibitory effects on urease and AChE, which could lead to therapeutic developments in treating infections and neurological disorders .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s unique substituents distinguish it from other benzoxadiazocine derivatives:

Key Observations :

- The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to dimethylaminophenyl analogs , influencing bioavailability.

- Thioxo groups (as in the target compound and 1b) promote S-alkylation over N-alkylation (9:1 selectivity in 1b) due to sulfur’s nucleophilicity .

- Spirocyclic derivatives (e.g., ) exhibit distinct stereoelectronic properties compared to non-spiro analogs, affecting reactivity and intermolecular interactions.

Reactivity and Isomerization

The target compound’s reactivity can be inferred from studies on its ethyl analog (1b):

- Alkylation with ethyl bromide yields S-ethyl (major) and N-ethyl (minor) products, driven by the thioxo group’s preference for sulfur-centered nucleophilicity .

- Structural isomerization in DMF : Prolonged reaction times or specific solvents (e.g., DMF) induce isomerization of benzoxadiazocines to pyrimidine analogs (e.g., compound 4 in ), suggesting conformational instability under polar aprotic conditions.

Spectral Data and Characterization

- ¹H NMR :

- ¹³C NMR :

- Thioxo carbons resonate at ~170–180 ppm, while ester carbonyls appear at ~165–170 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.